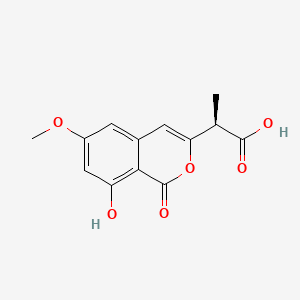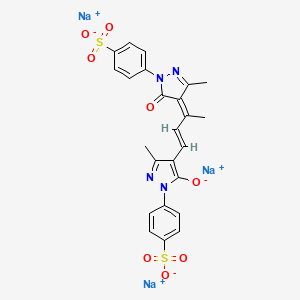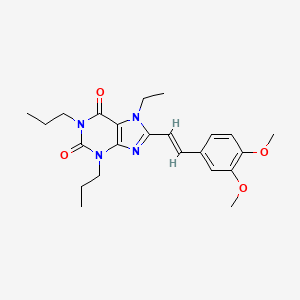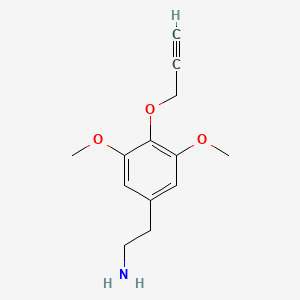
3-Furancarbothioamide, N-(4-chloro-3-(3-methylbutoxy)phenyl)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Furancarbothioamide, N-(4-chloro-3-(3-methylbutoxy)phenyl)-2-methyl- is a synthetic organic compound that belongs to the class of furancarbothioamides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furancarbothioamide, N-(4-chloro-3-(3-methylbutoxy)phenyl)-2-methyl- typically involves multi-step organic reactions. The starting materials are usually commercially available chemicals, and the synthesis may involve the following steps:
Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the carbothioamide group: This step involves the reaction of the furan derivative with thiourea or similar reagents under controlled conditions.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Furancarbothioamide, N-(4-chloro-3-(3-methylbutoxy)phenyl)-2-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbothioamide group to amines or other derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenated precursors, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Furancarbothioamide, N-(4-chloro-3-(3-methylbutoxy)phenyl)-2-methyl- depends on its specific interactions with molecular targets. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.
Receptor binding: It may bind to cellular receptors, modulating signal transduction pathways.
DNA interaction: The compound may interact with DNA, influencing gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furancarboxamides: Compounds with similar structures but different substituents.
Thioamides: Compounds with similar functional groups but different core structures.
Uniqueness
3-Furancarbothioamide, N-(4-chloro-3-(3-methylbutoxy)phenyl)-2-methyl- is unique due to its specific combination of functional groups and substituents, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
178870-34-3 |
|---|---|
Molekularformel |
C17H20ClNO2S |
Molekulargewicht |
337.9 g/mol |
IUPAC-Name |
N-[4-chloro-3-(3-methylbutoxy)phenyl]-2-methylfuran-3-carbothioamide |
InChI |
InChI=1S/C17H20ClNO2S/c1-11(2)6-8-21-16-10-13(4-5-15(16)18)19-17(22)14-7-9-20-12(14)3/h4-5,7,9-11H,6,8H2,1-3H3,(H,19,22) |
InChI-Schlüssel |
RACYHELXUARKEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)OCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1E,3E)-5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)penta-1,3-dienyl]benzonitrile](/img/structure/B12738455.png)


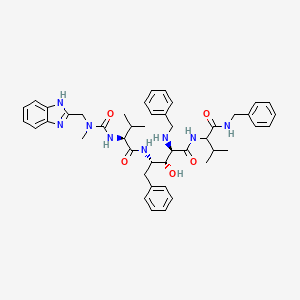
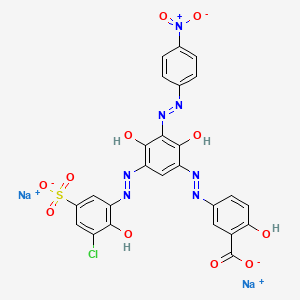
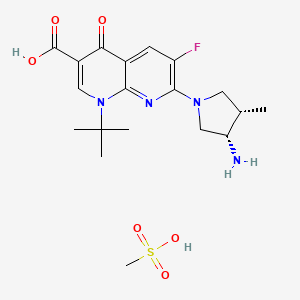
![(2S)-3-cyclohexyl-2-[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2R)-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxycyclohexyl]oxyoxan-4-yl]oxypropanoic acid](/img/structure/B12738512.png)

